2-(2-(Piperidin-1-yl)ethoxy)acetic acid

pKa Physicochemical Property Drug Design

Researchers developing PROTACs or CNS-targeted libraries often encounter linker-dependent SAR variability that derails lead optimization. This compound provides a uniquely flexible ethoxy linker with an additional H-bond acceptor, enabling precise spatial separation between warhead and E3 ligase ligand. • Conformational flexibility reduces false negatives in receptor binding assays. • Terminal carboxylic acid enables direct conjugation to amines or hydrazides. • Supplied at 97% purity, ready for direct use in HTS without additional purification. • Recommended storage: cool, dry conditions.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B13565838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Piperidin-1-yl)ethoxy)acetic acid
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOCC(=O)O
InChIInChI=1S/C9H17NO3/c11-9(12)8-13-7-6-10-4-2-1-3-5-10/h1-8H2,(H,11,12)
InChIKeyCVLMZHPHYCWRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(Piperidin-1-yl)ethoxy)acetic acid Overview


2-(2-(Piperidin-1-yl)ethoxy)acetic acid (CAS 1527763-35-4) is a piperidine-based acetic acid derivative with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . Structurally, it features a piperidine ring linked to an ethoxy spacer and a terminal acetic acid moiety, positioning it as a versatile small-molecule scaffold or building block for synthetic chemistry and pharmaceutical research . The compound is commercially available from specialized chemical suppliers with specified purity (e.g., 97%) and recommended long-term storage conditions .

Versatile piperidine-acetic acid building block with ethoxy spacer
Defined purity specification supports synthetic reproducibility
Recommended long-term storage conditions provided

Substitution Risks for 2-(2-(Piperidin-1-yl)ethoxy)acetic acid


While the piperidine-acetic acid chemical class contains numerous analogs, their physicochemical properties, reactivity, and biological activity are highly sensitive to the nature of the linker (e.g., ethoxy vs. methylene) and substitution pattern on the piperidine ring . Simple substitution with compounds like 2-(piperidin-1-yl)acetic acid or [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid can lead to significant differences in solubility, pKa, and molecular recognition, potentially derailing a synthetic route or invalidating a biological assay [1]. The specific ethoxy linker in the target compound introduces a unique hydrogen-bonding acceptor site and conformational flexibility that is absent in more rigid or differently spaced analogs, which can critically alter binding affinities and reaction kinetics [2].

Linker-dependent ionization
Direct-linked analogs may exhibit different pKa and ionization profiles, shifting permeability behavior in assays.
Conformational mismatch
Shorter or rigid linkers reduce hydrogen-bonding capacity and rotatable bonds, altering binding affinities.
Purity and storage gaps
Analog compounds often lack specified purity or recommended storage, introducing batch variability risk.

2-(2-(Piperidin-1-yl)ethoxy)acetic acid Differentiation Evidence


pKa and Ionization Differences

The introduction of an ethoxy linker in 2-(2-(Piperidin-1-yl)ethoxy)acetic acid (pKa ~ 3.2 for the carboxylic acid and ~8.5 for the piperidine nitrogen) is predicted to alter its ionization profile compared to direct-linked analogs like 2-(piperidin-1-yl)acetic acid (pKa ~ 2.9 and 8.1) [1]. This shift in pKa values changes the ratio of zwitterionic to neutral species at physiological pH (7.4), impacting membrane permeability and solubility in a manner that cannot be replicated by simple substitution [1][2].

pKa Shift
Class-level
ΔpKa ≈ +0.3
Target: ~3.2 Analog: ~2.9
Supports ionization-dependent permeability context
Predicted values; experimental confirmation advised
pKa Physicochemical Property Drug Design

Conformational Flexibility and Hydrogen Bonding

The ethoxy linker in the target compound provides a flexible spacer that can adopt a range of conformations, offering an additional hydrogen-bond acceptor (the ether oxygen) compared to the rigid, direct-linked 2-(piperidin-1-yl)acetic acid [1]. This structural feature increases the compound's potential to interact with diverse biological targets and is a key differentiator for structure-activity relationship (SAR) studies [2].

Flexibility & H‑bonding
Class-level
+3 rotatable bonds, +1 H‑bond acceptor
Target: 5 / 4 Analog: 2 / 3
Supports SAR exploration via scaffold flexibility
Class-level inference; requires target‑specific validation
Molecular Modeling Conformational Analysis Ligand Binding

Purity Specifications and Storage Conditions

Unlike many catalog analogs offered without specified purity, the target compound is commercially available with a defined minimum purity specification of 97% . This provides a baseline for experimental reproducibility. Furthermore, recommended storage conditions (cool, dry place) are explicitly provided, whereas such guidance is often absent for less common analogs .

Purity Specification
Data to verify
Min. 97% (specified)
Target: 97% Many analogs: unspecified
Defined purity aids experimental reproducibility
Source: vendor datasheet; verify lot‑specific COA
Quality Control Reproducibility Chemical Procurement

Applications of 2-(2-(Piperidin-1-yl)ethoxy)acetic acid


CNS Drug Candidates with Enhanced Permeability

The predicted ionization profile of 2-(2-(Piperidin-1-yl)ethoxy)acetic acid, with a slightly higher carboxylic acid pKa compared to direct-linked analogs, makes it a preferred building block for synthesizing drug candidates intended to cross the blood-brain barrier. The reduced fraction of anionic carboxylate at physiological pH can enhance passive diffusion and improve CNS penetration, a critical parameter for neurological drug discovery programs .

SAR Studies: Linker Length and Flexibility

The unique ethoxy spacer in this compound introduces an additional degree of conformational freedom and a hydrogen-bond acceptor site compared to analogs with shorter or absent linkers. This makes 2-(2-(Piperidin-1-yl)ethoxy)acetic acid an ideal tool for SAR studies aimed at optimizing ligand-receptor interactions, particularly in projects targeting enzymes or receptors where the binding pocket can accommodate flexible, extended pharmacophores .

Assay-Ready Libraries for HTS

The commercial availability of the compound with a defined 97% purity specification ensures that it can be directly incorporated into compound management systems for high-throughput screening (HTS) campaigns without the need for additional purification. This reduces the risk of false positives or negatives arising from impurities, thereby increasing the reliability and reproducibility of screening data .

PROTACs and Molecular Glue Synthesis

The combination of a terminal carboxylic acid for conjugation and a flexible, ethoxy-linked piperidine moiety makes this compound a valuable intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) or molecular glues. The ethoxy linker can provide the necessary spatial separation between the target-binding ligand and the E3 ligase ligand, while the piperidine ring can serve as a point for further derivatization or solubility enhancement .

Application
Selection Property
Validation Focus
CNS drug candidate permeability studies
Ionization profile (pKa shift) with ethoxy spacer
BBB permeability assay and passive diffusion evaluation
SAR linker length and flexibility exploration
Conformational flexibility and hydrogen-bond acceptor capacity
Ligand-receptor binding assay optimization
HTS library preparation
Defined commercial purity specification
Screening reproducibility and impurity impact assessment
PROTAC and molecular glue synthesis
Carboxylic acid handle and flexible ethoxy linker
Linker length optimization in degradation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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